(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate
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Overview
Description
(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate is an organic compound with a unique structure that includes a chloro group, an isopropyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate alkene and chloroalkane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-2-isopropylpentanoate
- Methyl 5-chloro-2-isopropylpent-4-enoate
- Propyl 5-chloro-2-isopropylpent-4-enoate
Uniqueness
(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H17ClO2 |
---|---|
Molecular Weight |
204.69 g/mol |
IUPAC Name |
ethyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-4-13-10(12)9(8(2)3)6-5-7-11/h5,7-9H,4,6H2,1-3H3/b7-5+/t9-/m0/s1 |
InChI Key |
KTYPEEJPWXCWGE-IWGCBNPKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C/C=C/Cl)C(C)C |
Canonical SMILES |
CCOC(=O)C(CC=CCl)C(C)C |
Origin of Product |
United States |
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